molecular formula C24H19N4NaO5S2 B12707967 Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate CAS No. 94022-29-4

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate

Cat. No.: B12707967
CAS No.: 94022-29-4
M. Wt: 530.6 g/mol
InChI Key: XWOXGSBDQHGRCU-UHFFFAOYSA-M
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Description

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate, also known as Direct Yellow 8, is a synthetic azo dye. It is widely used in various industries due to its vibrant yellow color and stability. This compound is part of the benzothiazole class of dyes, which are known for their excellent dyeing properties and resistance to fading.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate typically involves the diazotization of 2-amino-6-methylbenzothiazole followed by coupling with 4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH levels to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.

    Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.

    Substitution: Substitution reactions may require catalysts such as palladium or copper.

Major Products

    Oxidation: Oxidized products vary but often include sulfoxides and sulfones.

    Reduction: The primary products are aromatic amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate has several scientific research applications:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining procedures to visualize cellular components.

    Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.

    Industry: Widely used in textile dyeing, paper coloring, and as a colorant in plastics and inks.

Mechanism of Action

The mechanism of action of Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate involves its ability to form stable complexes with various substrates. The azo bond allows for electron delocalization, which contributes to its vibrant color. In biological systems, it can interact with proteins and nucleic acids, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Direct Yellow 12: Another azo dye with similar applications but different structural properties.

    Acid Yellow 36: Used in similar industries but has different solubility and stability characteristics.

    Reactive Yellow 86: Known for its reactivity with cellulose fibers, making it suitable for textile applications.

Uniqueness

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazolesulphonate is unique due to its specific molecular structure, which provides excellent dyeing properties and stability. Its ability to form stable complexes with various substrates makes it versatile for multiple applications.

Properties

CAS No.

94022-29-4

Molecular Formula

C24H19N4NaO5S2

Molecular Weight

530.6 g/mol

IUPAC Name

sodium;2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-4-sulfonate

InChI

InChI=1S/C24H20N4O5S2.Na/c1-14-12-19-22(20(13-14)35(31,32)33)26-24(34-19)16-8-10-18(11-9-16)27-28-21(15(2)29)23(30)25-17-6-4-3-5-7-17;/h3-13,21H,1-2H3,(H,25,30)(H,31,32,33);/q;+1/p-1

InChI Key

XWOXGSBDQHGRCU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4.[Na+]

Origin of Product

United States

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